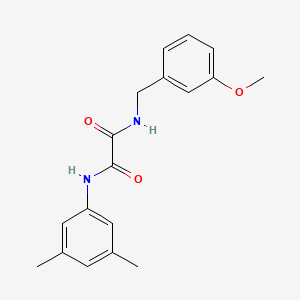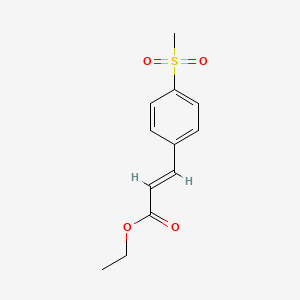
Ethyl 4-methanesulfonylcinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methanesulfonylcinnamate is a chemical compound with the CAS Number: 137473-27-9 . Its IUPAC name is ethyl (2E)-3- [4- (methylsulfonyl)phenyl]-2-propenoate . It has a molecular weight of 254.31 .
Synthesis Analysis
The synthesis of this compound involves a reaction of diethoxyphosphoryl-acetic acid ethyl ester with sodium hydride in tetrahydrofuran at 0°C for about 10 minutes . This is followed by the addition of 4-methylsulfonylbenzaldehyde in a solution of dimethylformamide and tetrahydrofuran . The mixture is stirred at room temperature for 2 hours . After cooling, an aqueous solution of ammonium chloride is added . The organic layer is then extracted with ethyl acetate, washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure . The resulting solid is recrystallized from hexane-isopropyl ether to obtain the title compound as colorless crystals .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H14O4S . The InChI code for this compound is 1S/C12H14O4S/c1-3-16-12(13)9-6-10-4-7-11(8-5-10)17(2,14)15/h4-9H,3H2,1-2H3/b9-6+ .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C . The exact boiling point, melting point, flash point, and density are not specified .Wissenschaftliche Forschungsanwendungen
Catalytic Conversion of Methane
The catalytic conversion of methane into more useful chemicals and fuels is a significant area of research, with methane serving as a potential feedstock for the production of ethylene or liquid hydrocarbon fuels. Various strategies, such as steam and carbon dioxide reforming or partial oxidation of methane, are being explored. Economical separation remains a common challenge across these methods, emphasizing the importance of efficient catalysis and process design (Lunsford, 2000).
Oxidative Coupling of Methane
The oxidative coupling of methane (OCM) to ethylene is another avenue where methanesulfonate derivatives could potentially find applications. OCM processes involve catalysts that can activate methane to form higher hydrocarbons like ethylene, highlighting the importance of selecting suitable catalysts capable of high ethylene selectivity (Palermo et al., 1998).
Methanesulfonate as a Functional Group
The study of methanesulfonate derivatives, such as ethyl methanesulfonate (EMS), provides insights into their roles as alkylating agents in mutagenic and carcinogenic processes. The electronic structure and vibrational analysis of these compounds can offer valuable information for their application in various chemical processes, including their potential as intermediates in synthesis pathways (Tuttolomondo et al., 2005).
Nonoxidative Conversion of Methane
Direct, nonoxidative conversion of methane to higher hydrocarbons, such as ethylene and aromatics, without overoxidation, is a critical area of research. This involves the generation of methyl radicals and their subsequent coupling to form desired products, offering a pathway for the efficient use of methane as a chemical feedstock (Guo et al., 2014).
Safety and Hazards
Ethyl 4-methanesulfonylcinnamate is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling . In case of ingestion or skin contact, it is advised to wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .
Eigenschaften
IUPAC Name |
ethyl (E)-3-(4-methylsulfonylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-3-16-12(13)9-6-10-4-7-11(8-5-10)17(2,14)15/h4-9H,3H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUOTKHSWKCRQF-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2845740.png)
![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2845741.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2845746.png)
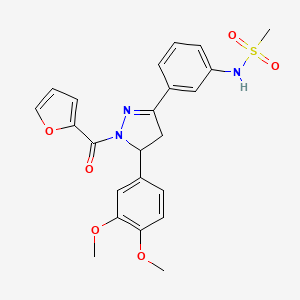
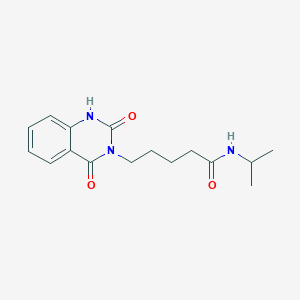
![2-[(4-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2845750.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide](/img/structure/B2845751.png)
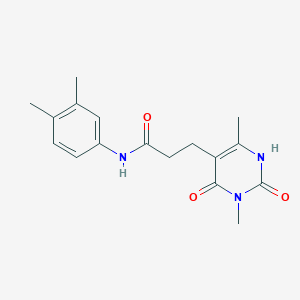
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2845755.png)
![N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2845758.png)

![2-[(2-chlorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine](/img/structure/B2845760.png)
